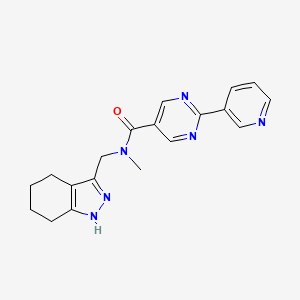

![molecular formula C18H19N3O2 B5599027 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5599027.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide often involves multistep reactions, including condensation, cyclocondensation, and nucleophilic substitution reactions. For instance, the synthesis of similar benzimidazole derivatives has been achieved by reacting 2-aminobenzimidazole with dimethyl acetylenedicarboxylate to form methyl 1,2-dihydro-2-oxo-pyrimido[1,2-a]benzimidazole-4-carboxylate, which can undergo further reactions to achieve desired modifications (Troxler & Weber, 1974).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide, is characterized by the presence of a benzimidazole moiety fused with other functional groups which impact its chemical behavior and interactions. X-ray crystallography and NMR studies provide insights into the compound's structure, revealing planar configurations and specific atomic interactions that influence its chemical properties (Ha, 2012).

Chemical Reactions and Properties

Benzimidazole compounds participate in various chemical reactions, including hydrogen bonding, which plays a significant role in their chemical behavior and potential for forming supramolecular structures. The presence of electron-donating and electron-withdrawing groups in the structure of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide affects its reactivity and interaction with other molecules (Chkirate et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Derivatives

- A study focused on the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, highlighting its structural determination through NMR techniques. This research contributes to the understanding of the structural properties of benzimidazole derivatives (Li Ying-jun, 2012).

- Another research effort synthesized and characterized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, demonstrating their antimicrobial activity against several pathogens, underscoring the potential of these compounds in developing new antimicrobial agents (Salahuddin et al., 2017).

Antimicrobial and Antifungal Activity

- Benzimidazole derivatives have been evaluated for antimicrobial and antifungal activities, revealing some compounds with notable efficacy against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, indicating their potential in treating infectious diseases (Salahuddin et al., 2017).

Antihistaminic Agents

- Research into 2-(4-substituted-1-piperazinyl)benzimidazoles explored their potential as H1-antihistaminic agents, revealing compounds with significant in vivo potency, suggesting their utility in developing new treatments for allergic reactions (R. Iemura et al., 1986).

Antiallergic and 5-Lipoxygenase Inhibiting Action

- The synthesis of benzimidazole derivatives for antiallergic applications showed compounds that suppress histamine release, inhibit 5-lipoxygenase, and possess antioxidative action, highlighting their therapeutic potential in treating allergies (Hiroyuki Nakano et al., 1999).

Chemoselective Acetylation and Drug Synthesis

- A study on the chemoselective acetylation of 2-aminophenol using immobilized lipase demonstrated the synthesis process optimization for N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, showcasing the importance of enzyme-catalyzed reactions in pharmaceutical manufacturing (Deepali B Magadum & G. Yadav, 2018).

MRSA Inhibition

- The green synthesis of N-substituted benzimidazoles highlighted their promise as potent inhibitors against Methicillin-Resistant Staphylococcus aureus (MRSA), with certain derivatives exhibiting significantly more potent activity compared to standard drugs, emphasizing their potential in addressing antibiotic resistance (S. Chaudhari et al., 2020).

Anthelmintic Activity

- A series of N-[3-{(1H-benzo[d]imidazol-2-ylthio)methyl}-5-mercapto-4H-1, 2, 4-triazol-4yl]-2-substituted phenoxy acetamide compounds were synthesized and demonstrated good anthelmintic activity against Pheretima posthumous, suggesting their potential in developing new anthelmintic drugs (P. S. Kumar & J. Sahoo, 2014).

Eigenschaften

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-13-6-2-5-9-16(13)23-12-18(22)19-11-10-17-20-14-7-3-4-8-15(14)21-17/h2-9H,10-12H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAOUIIDZHRJHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-methylphenoxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5598949.png)

![N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5598957.png)

![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5598967.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B5598974.png)

![1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5598976.png)

![3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5598992.png)

![4-[(4-biphenylylmethylene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599003.png)

![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidin-4-ol](/img/structure/B5599012.png)

![4-(4-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine](/img/structure/B5599038.png)

![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5599041.png)

![N-(3-chloro-4-fluorophenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5599045.png)